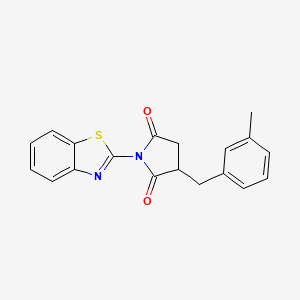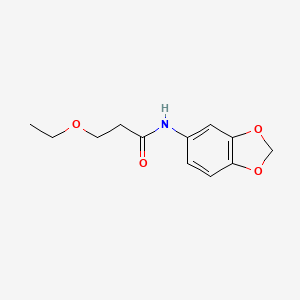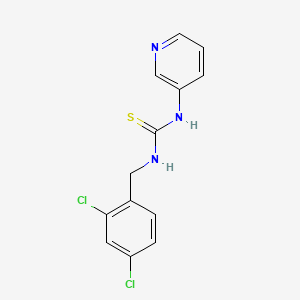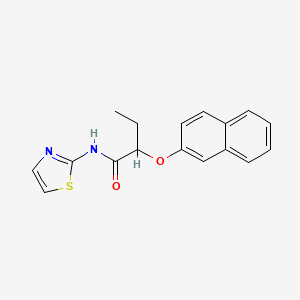
1-(1,3-benzothiazol-2-yl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione
Vue d'ensemble
Description
1-(1,3-benzothiazol-2-yl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione, also known as NSC 95397, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties. This compound belongs to the class of thiohydantoin derivatives and has been reported to possess anticancer, antitumor, and anti-inflammatory activities.
Applications De Recherche Scientifique
1-(1,3-benzothiazol-2-yl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione 95397 has been extensively studied for its potential therapeutic applications. It has been reported to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, prostate, and colon cancer cells. In addition, this compound 95397 has been shown to inhibit tumor growth in animal models, suggesting its potential as an anticancer agent.
Mécanisme D'action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione 95397 is not fully understood. However, studies have suggested that it exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been reported to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
This compound 95397 has been reported to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. In addition, this compound 95397 has been reported to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1,3-benzothiazol-2-yl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione 95397 has several advantages for lab experiments. It is easy to synthesize and has a high purity. It has also been shown to exhibit potent anticancer activity against a range of cancer cell lines. However, its solubility in water is limited, which may limit its use in certain experiments. In addition, further studies are needed to fully understand its mechanism of action and potential toxicity.
Orientations Futures
There are several future directions for the study of 1-(1,3-benzothiazol-2-yl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione 95397. One area of interest is the development of analogs with improved solubility and potency. In addition, further studies are needed to fully understand its mechanism of action and potential toxicity. Finally, this compound 95397 may have potential as a therapeutic agent for the treatment of cancer and other diseases, and further preclinical and clinical studies are warranted to explore its therapeutic potential.
Conclusion:
In conclusion, this compound 95397 is a synthetic compound that has shown promise as a potential therapeutic agent for the treatment of cancer and other diseases. Its anticancer activity, mechanism of action, and biochemical and physiological effects have been extensively studied, and further research is needed to fully understand its potential as a therapeutic agent. Despite its limitations, this compound 95397 has several advantages for lab experiments, and its future directions are promising.
Propriétés
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-12-5-4-6-13(9-12)10-14-11-17(22)21(18(14)23)19-20-15-7-2-3-8-16(15)24-19/h2-9,14H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPCFTJWRDXXLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2CC(=O)N(C2=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24793821 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-ethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4199819.png)
![N-(4-methoxyphenyl)-2-{[(2-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B4199823.png)
![10-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B4199845.png)


![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4199873.png)

![5-(2-furyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4199888.png)
![5-[(2-hydroxy-4-nitrophenyl)amino]-2-isopropyl-5-oxopentanoic acid](/img/structure/B4199892.png)
![N-(4-methoxy-2,5-dimethylphenyl)-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B4199901.png)
![6-({6-[2-(2,4-dichlorophenoxy)ethoxy]-3-pyridazinyl}oxy)-N-ethyl-1,3,5-triazine-2,4-diamine](/img/structure/B4199905.png)
![2-{[5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B4199912.png)

![N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4199916.png)